molecular formula C54H90N2O6 B1178608 omega-conotoxin TVIA CAS No. 137688-12-1

omega-conotoxin TVIA

Cat. No.: B1178608
CAS No.: 137688-12-1
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-conotoxins are disulfide-rich peptides derived from the venom of marine cone snails (genus Conus). These toxins selectively target voltage-sensitive calcium channels (VSCCs), which play critical roles in neurotransmitter release and pain signaling. Among these, omega-conotoxin TVIA is occasionally referenced in pharmacological studies, though its characterization remains less documented compared to well-studied variants like GVIA, MVIIA, and MVIIC . This article focuses on the structural and functional distinctions between TVIA and its analogs, leveraging existing research on related omega-conotoxins.

Properties

CAS No.

137688-12-1

Molecular Formula

C54H90N2O6

Synonyms

omega-conotoxin TVIA

Origin of Product

United States

Comparison with Similar Compounds

Omega-Conotoxin GVIA

  • Target : Primarily N-type VSCCs (Cav2.2) with high specificity .
  • Structure : Features a conserved three-loop framework (Cys1–Cys16, Cys8–Cys20, Cys15–Cys25) critical for channel binding. NMR studies reveal a rigid globular fold stabilized by disulfide bonds .
  • Therapeutic Potential: Preclinical studies highlight its potent analgesic effects in neuropathic pain models.

Omega-Conotoxin MVIIA (Ziconotide)

  • Target : N-type VSCCs, with additional weak activity at P/Q-type channels .
  • Structure : Shares a similar three-loop architecture with GVIA but differs in loop 2 (residues 10–17), which enhances selectivity for neuronal over cardiac calcium channels .
  • Therapeutic Application : FDA-approved for intrathecal treatment of chronic pain. Clinical trials demonstrate superior efficacy to morphine in reducing allodynia but with side effects like dizziness and nausea .

Omega-Conotoxin MVIIC

  • Target : Dual blockade of N- and P/Q-type VSCCs, making it less selective than GVIA or MVIIA .
  • Structure : A 14-loop splice hybrid with structural deviations in loop 4 (residues 22–28), contributing to broader channel interactions .
  • Research Findings: Used experimentally to study synaptic transmission but lacks clinical relevance due to non-specific effects .

Comparative Data Table

Feature GVIA MVIIA (Ziconotide) MVIIC SO-3
Primary Target N-type VSCC N-type VSCC N/P/Q-type VSCC N-type VSCC
Selectivity High Moderate Low High
Therapeutic Use Preclinical FDA-approved Experimental Preclinical
Side Effects Systemic toxicity Dizziness, nausea Non-specific Minimal
Structural Key Rigid loop 1–3 Flexible loop 2 Broad loop 4 Engineered loop 2
Clinical Trials None Phase IV completed None Phase I/II

Data synthesized from .

Pharmacological Insights and Challenges

  • Selectivity vs. Efficacy : GVIA and SO-3 exhibit high N-type specificity but differ in pharmacokinetics. SO-3’s synthetic modifications enhance stability, whereas GVIA’s natural structure limits its clinical utility .
  • Side Effect Profiles : MVIIA’s FDA approval underscores its efficacy, but its adverse effects necessitate careful dosing. SO-3’s improved tolerability in preclinical models positions it as a promising successor .
  • Structural Determinants : Loop 2 in MVIIA and loop 4 in MVIIC are critical for channel discrimination. Hybrid peptides combining these loops show intermediate activity, suggesting modular design strategies for future analogs .

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